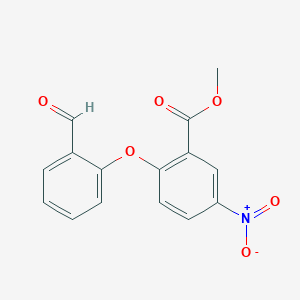

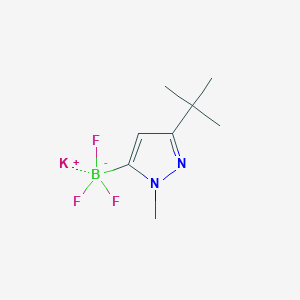

![molecular formula C16H10F4N4 B1404776 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine CAS No. 1797988-97-6](/img/structure/B1404776.png)

4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Descripción general

Descripción

4-(3-Fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine, commonly known as 4F3TPA, is a novel compound with a broad range of applications in scientific research. It is a versatile molecule with a variety of properties that make it useful for a range of experiments in laboratory settings.

Aplicaciones Científicas De Investigación

Environmental Remediation

- Amine-containing sorbents, similar in functional group reactivity to "4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine", are highlighted for their potential in removing persistent and harmful perfluoroalkyl substances (PFAS) from water supplies. These sorbents offer an alternative and efficient solution for PFAS control, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology to achieve removal at low concentrations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Medicinal Chemistry and Drug Design

- The triazine scaffold, a core part of the chemical structure , is recognized for its biological significance. Derivatives of triazine have been synthesized and evaluated across a spectrum of biological activities, demonstrating potential as antibacterial, antifungal, anticancer, antiviral, and antimalarial agents, among others. This underlines the versatility and importance of triazine analogs in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Organic Synthesis

- Research on fluoroalkylation in aqueous media, including the introduction of trifluoromethyl groups, emphasizes the evolving methodologies for incorporating fluorinated groups into target molecules. This advancement is crucial for developing pharmaceuticals, agrochemicals, and functional materials with enhanced properties, such as increased stability and bioavailability. The focus on water as a solvent aligns with green chemistry principles, aiming for environmentally friendly synthesis processes (Song, Han, Zhao, & Zhang, 2018).

Materials Science

- The strategic placement of trifluoromethyl substituents, akin to the chemical structure , has been explored within the realm of antitubercular drug design. The review of trifluoromethyl-bearing antitubercular agents showcases the significant role of fluorinated substituents in enhancing pharmacodynamic and pharmacokinetic behaviors of drugs. This insight is valuable for designing materials and compounds with improved performance and specificity (Thomas, 1969).

Propiedades

IUPAC Name |

4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4N4/c17-12-5-1-3-10(7-12)14-21-9-22-15(24-14)23-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOOKSLOKIESNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)

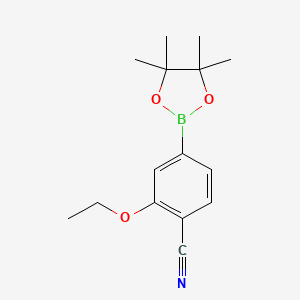

![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)

![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)

![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)

![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)

![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid](/img/structure/B1404712.png)

![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)